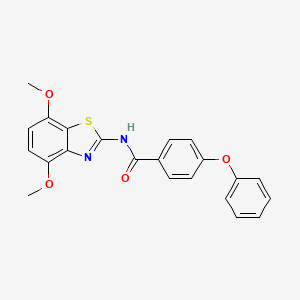

![molecular formula C20H23N5O B2448646 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) CAS No. 338391-76-7](/img/structure/B2448646.png)

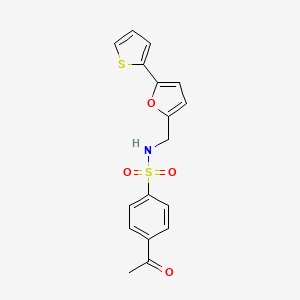

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a compound derived from the indole-2,3-dione class of compounds. It is a derivative of 1-(4-methylpiperazin-1-yl)methyl-1H-indole-2,3-dione, which is a heterocyclic aromatic compound. The compound is used in a variety of scientific research applications, such as in the study of enzyme inhibition and drug design. It is also used in the study of biochemical and physiological effects, and is used in various laboratory experiments.

Scientific Research Applications

1. HIV-1 Inhibition

Azaindole derivatives, closely related to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have shown potential as inhibitors of HIV-1 attachment. Specifically, azaindole derivatives display clear structure-activity relationships (SAR) for antiviral activity with improvements in pharmaceutical properties, leading to the development of compounds for clinical studies in HIV-1 treatment (Wang et al., 2009).

2. Anticancer Activity

Compounds structurally similar to 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) have been synthesized and evaluated for their anticancer activity. Many of these derivatives exhibit moderate-to-potent antiproliferative activities against various cancer cell lines, demonstrating their potential in cancer therapy (Jiang, Xu, & Wu, 2016).

3. Serotonin Receptor Affinity

Newly synthesized derivatives, including 1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone), have been evaluated for their affinity to serotonin receptors and serotonin reuptake inhibition. These compounds show a high affinity for the 5-HT1A receptor, indicating potential applications in neurological and psychiatric disorders (Wróbel et al., 2020).

4. Carbonic Anhydrase Inhibition

Derivatives of 1H-indole-2,3-dione, closely related to the compound , have been found to be selective inhibitors of human carbonic anhydrases. These compounds demonstrate significant inhibitory effects, particularly on the hCA II isoenzyme, suggesting applications in targeting tumor-associated enzymes (Eraslan-Elma et al., 2022).

5. Anticonvulsant Properties

N-(4-methylpiperazin-1-yl)- and N-[3-(4-methyl-piperazin-1-yl)propyl] derivatives of pyrrolidine-2,5-dione, which share structural similarities with the compound of interest, have been synthesized and tested for their anticonvulsant activity. These compounds exhibit significant effects in seizure tests, suggesting their potential use in treating epilepsy (Obniska et al., 2005).

properties

IUPAC Name |

1-[(4-methylpiperazin-1-yl)methyl]-3-phenyldiazenylindol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c1-23-11-13-24(14-12-23)15-25-18-10-6-5-9-17(18)19(20(25)26)22-21-16-7-3-2-4-8-16/h2-10,26H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGVNMGKWVLLAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401141681 |

Source

|

| Record name | 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-methylpiperazino)methyl]-1H-indole-2,3-dione 3-(N-phenylhydrazone) | |

CAS RN |

338391-76-7 |

Source

|

| Record name | 1-[(4-Methyl-1-piperazinyl)methyl]-1H-indole-2,3-dione 3-(2-phenylhydrazone) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401141681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2448563.png)

![N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycine](/img/structure/B2448566.png)

![2-cyano-N-(2-methoxyethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2448571.png)

![2-(2,4-difluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2448577.png)

![2-([1,1'-Biphenyl]-4-yl)pyrrolidine hydrochloride](/img/structure/B2448582.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2448585.png)